Higher KCNQ2/3 Potency than Retigabine
In direct comparative electrophysiology studies using HEK293 cells expressing human KCNQ2/3 heteromers, RL-81 (EC50 = 190 nM) demonstrated approximately 15× higher potency than the clinical drug retigabine (EC50 ≈ 2.8 μM) [1]. This difference is quantified by the shift in voltage-dependent activation (ΔV50) at 5 μM compound concentration [2].
| Evidence Dimension | KCNQ2/3 activation potency (EC50) |
|---|---|
| Target Compound Data | 190 nM (0.19 μM) |
| Comparator Or Baseline | Retigabine: ≈2.8 μM (estimated from ΔV50 shift) |
| Quantified Difference | ≈15× more potent |
| Conditions | HEK293 cells expressing human KCNQ2/3; automated patch-clamp electrophysiology; EC50 derived from concentration-response curves |
Why This Matters
Higher potency at the target channel enables lower effective doses, potentially reducing off-target effects and improving therapeutic index.
- [1] Kalappa, B. I.; Soh, H.; Duignan, K. M.; et al. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus. J. Neurosci. 2015, 35, 8829–8842. View Source
- [2] Kumar, M.; Reed, N.; Liu, R.; et al. Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity. ACS Med. Chem. Lett. 2019, 10, 929–935. View Source
